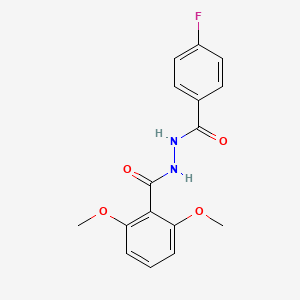
N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorobenzoyl)-2,6-dimethoxybenzohydrazide, also known as FDBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FDBH is a hydrazide derivative that is synthesized from 4-fluorobenzoic acid and 2,6-dimethoxybenzohydrazide.
作用機序
The mechanism of action of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer progression and inflammation. N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One of the advantages of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide for lab experiments is its high purity and stability, which make it an ideal compound for in vitro and in vivo studies. Another advantage of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide is its low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one limitation of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide research, including the development of more potent and selective analogs, the investigation of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide's potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease, and the exploration of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide's mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dose and administration route for N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide in various experimental settings.
合成法
The synthesis of N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide involves the reaction between 4-fluorobenzoic acid and 2,6-dimethoxybenzohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide.
科学的研究の応用
N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In inflammation research, N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide has been shown to protect neurons from oxidative stress and apoptosis, which are key features of neurodegeneration.
特性
IUPAC Name |
N'-(4-fluorobenzoyl)-2,6-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-22-12-4-3-5-13(23-2)14(12)16(21)19-18-15(20)10-6-8-11(17)9-7-10/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSLMBGFCHPXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

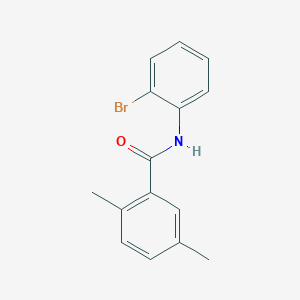
![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)


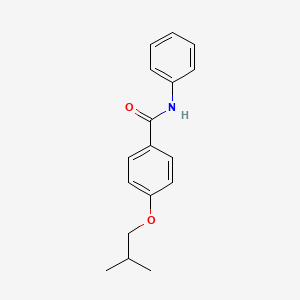
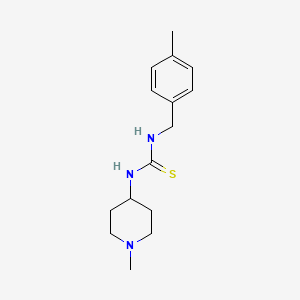
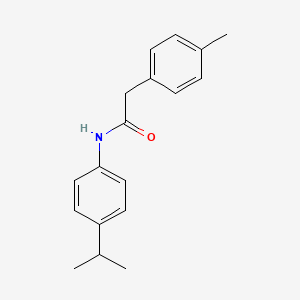
![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)
![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)

![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)
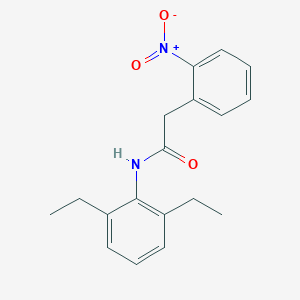
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)
